Cas no 1806886-69-0 (Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate)

Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate
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- インチ: 1S/C10H10F2INO3/c1-16-6-3-5(4-7(15)17-2)8(9(11)12)14-10(6)13/h3,9H,4H2,1-2H3
- InChIKey: JUBPCHOFDXIPIL-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C(C(F)F)=N1)CC(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024921-1g |
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate |
1806886-69-0 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029024921-250mg |
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate |
1806886-69-0 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029024921-500mg |
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate |
1806886-69-0 | 95% | 500mg |
$1,718.70 | 2022-03-31 |
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate 関連文献
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetateに関する追加情報
Recent Advances in the Application of Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate (CAS: 1806886-69-0) in Chemical Biology and Pharmaceutical Research
Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate (CAS: 1806886-69-0) is a specialized pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the difluoromethyl group enhances metabolic stability, while the iodo substituent provides a handle for further functionalization via cross-coupling reactions, making it a valuable building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate as a key intermediate in the synthesis of novel JAK3 inhibitors. The researchers demonstrated that the compound's structural features allowed for efficient diversification, leading to the identification of potent and selective inhibitors with improved pharmacokinetic profiles. The study underscored the compound's utility in addressing challenges associated with off-target effects in kinase inhibitor development, paving the way for more targeted therapies in autoimmune diseases.
In addition to its role in kinase inhibitor development, Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate has been investigated for its potential in radiopharmaceutical applications. A recent preprint on bioRxiv detailed its use as a precursor for iodine-124 labeling, enabling the development of positron emission tomography (PET) tracers for imaging inflammatory processes. The difluoromethyl group was found to confer favorable in vivo stability, addressing a common limitation of iodinated tracers. This research opens new avenues for non-invasive monitoring of disease progression and treatment response in conditions such as rheumatoid arthritis and atherosclerosis.
From a synthetic chemistry perspective, advances in the scalable production of Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate have been reported in Organic Process Research & Development. A novel continuous-flow synthesis method was developed, achieving higher yields (82%) and purity (>99%) compared to traditional batch processes. This technological innovation addresses supply chain challenges and supports the growing demand for this intermediate in both academic and industrial settings. The improved synthesis also reduces environmental impact by minimizing solvent waste and energy consumption, aligning with green chemistry principles.
Looking forward, the unique properties of Methyl 2-(difluoromethyl)-6-iodo-5-methoxypyridine-3-acetate position it as a promising candidate for further exploration in drug discovery. Its dual functionality as both a synthetic intermediate and a potential pharmacophore suggests broad applicability across multiple therapeutic areas. Ongoing research is investigating its incorporation into PROTACs (proteolysis targeting chimeras) and covalent inhibitors, expanding its utility in targeted protein degradation strategies. As the chemical biology field continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs through innovative molecular design.
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